maoecrystal A

Übersicht

Beschreibung

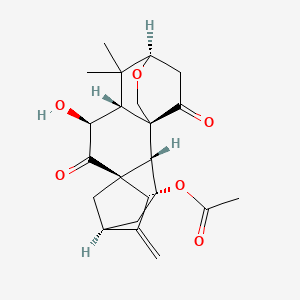

Maoecrystal A is a natural product isolated from the plant Isodon eriocalyx, which is known for its rich source of biologically active diterpenoids. This compound belongs to the ent-kaurane family of diterpenoids and has garnered significant attention due to its complex structure and potential biological activities. This compound exhibits a unique pentacyclic skeleton with multiple stereogenic centers, making it a challenging target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of maoecrystal A involves several key steps, including the construction of its pentacyclic core and the installation of multiple stereocenters. One of the notable synthetic routes includes the use of an intramolecular Diels-Alder reaction to form the core structure, followed by various functional group transformations to achieve the final product. Key steps in the synthesis include:

Oxidation and De-aromatization: Oxidation of phenols and subsequent de-aromatization to form key intermediates.

Intramolecular Diels-Alder Reaction: Formation of the pentacyclic core through an intramolecular Diels-Alder reaction.

Rhodium-Catalyzed O-H Insertion: Introduction of hydroxyl groups using rhodium-catalyzed O-H insertion reactions.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. Most of the synthetic efforts are carried out in research laboratories, focusing on optimizing the synthetic routes and improving yields.

Analyse Chemischer Reaktionen

Types of Reactions: Maoecrystal A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Maoecrystal A exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Specifically, it has demonstrated significant activity against HeLa cells, with an IC50 value indicating potent cytotoxicity . This suggests potential applications in cancer therapy.

- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation.

- Bacteriostatic Effects : The compound also exhibits bacteriostatic properties, making it a candidate for development as an antimicrobial agent . This aspect is particularly relevant in the context of rising antibiotic resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion:

- Bioavailability : A study utilizing UPLC-MS/MS methods revealed that the oral bioavailability of this compound is relatively low at 2.9% . This highlights the need for formulation strategies to enhance its bioavailability for therapeutic applications.

- Stability : Stability studies indicate that this compound remains stable under various conditions, including short-term and long-term storage . This stability is crucial for its development as a pharmaceutical agent.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

- Anticancer Research : In a study assessing the cytotoxicity of this compound against different cancer cell lines, it was found to selectively inhibit the growth of HeLa cells while showing minimal effects on other cell types . This selectivity is promising for targeted cancer therapies.

- Anti-inflammatory Mechanisms : Preliminary investigations into the anti-inflammatory mechanisms of this compound suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation . Further research is needed to elucidate the exact pathways involved.

- Bacteriostatic Activity : In vitro studies have confirmed the bacteriostatic effects of this compound against several bacterial strains. These findings support its potential use as an alternative antimicrobial agent in clinical settings .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of maoecrystal A involves its interaction with specific molecular targets and pathways. Although detailed studies are limited, it is believed that this compound exerts its effects by:

Binding to Cellular Proteins: this compound may bind to specific proteins within cells, altering their function and leading to various biological effects.

Modulating Signaling Pathways: The compound may influence key signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Maoecrystal V: Another ent-kaurane diterpenoid with a similar pentacyclic structure but different functional groups.

Eriocalyxin B: A related compound with notable biological activities and a similar core structure.

Biologische Aktivität

Maoecrystal A is a member of the ent-kaurane diterpenes, a class of natural products known for their diverse biological activities. Although the most well-documented compound in this family is maoecrystal V, studies on this compound have also revealed intriguing insights into its biological properties, particularly in relation to cancer cell lines.

Chemical Structure and Properties

This compound possesses a complex molecular architecture characterized by multiple stereocenters and a bicyclic structure. This complexity contributes to its potential biological activity. The compound is derived from the plant Isodon eriocalyx, which has been traditionally used in Chinese medicine.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown selective activity against HeLa cells, with reported IC50 values indicating potent inhibitory effects. The following table summarizes key findings regarding the biological activity of this compound:

| Cell Line | IC50 (ng/mL) | Activity |

|---|---|---|

| HeLa | 20 | Potent cytotoxicity |

| MCF-7 | Not reported | Potential activity |

| A549 | Not reported | Potential activity |

Case Studies and Research Findings

-

Initial Discovery and Synthesis :

- This compound was first isolated in 2004 from Isodon eriocalyx. Its unique structure prompted extensive synthetic efforts aimed at exploring its biological activities. Early studies indicated promising anticancer properties, leading to further investigations into its mechanism of action.

-

Synthetic Studies :

- Total synthesis efforts have been undertaken to produce this compound in sufficient quantities for biological testing. Notably, Baran et al. synthesized maoecrystal V and found that despite initial expectations of anticancer activity, subsequent tests revealed no significant effects against a panel of cancer cell lines, raising questions about the reliability of earlier findings attributed to impurities or flawed assays .

- Comparative Analysis :

Although detailed mechanisms for this compound's action remain to be fully elucidated, preliminary studies suggest that its cytotoxic effects may be mediated through apoptosis induction in cancer cells. This mechanism is commonly observed in many natural products with anticancer properties.

Eigenschaften

IUPAC Name |

[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULYKVTBAXAER-XETVFITMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Maoecrystal A?

A1: this compound has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly utilize NMR (1H and 13C), IR, and mass spectrometry (EIMS and ESIMS) for structural elucidation of this compound. These techniques help determine functional groups and connectivity within the molecule. [, , ]

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits cytotoxic activity against various human tumor cell lines. [, , ]

Q4: Which tumor cell lines have shown sensitivity to this compound in vitro?

A4: Studies have demonstrated the cytotoxic effects of this compound on K562 (leukemia), A549 (lung cancer), T24 (bladder cancer), HL-60 (leukemia), HCT (colon cancer), MKN-28 (gastric cancer), MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines. [, , ]

Q5: Has the specific mechanism of action for this compound's cytotoxic activity been elucidated?

A5: While the precise mechanism remains under investigation, research suggests that this compound, like other ent-kaurane diterpenoids, may exert its cytotoxic effects through various pathways, including induction of apoptosis and cell cycle arrest. [, ]

Q6: What are some of the known structural analogs of this compound?

A6: Several structurally related ent-kaurane diterpenoids have been isolated from Isodon species, including Maoecrystals B, C, D, P, Q, S, W, X, and Y, as well as eriocalyxin B, laxiflorin A-I, and trichorabdal A. [, , , , ]

Q7: How do structural modifications of the ent-kaurane scaffold affect biological activity?

A7: Studies examining Structure-Activity Relationships (SAR) reveal that modifications to the ent-kaurane skeleton, such as variations in oxygenation patterns and ring modifications, significantly influence the potency and selectivity of cytotoxic activity. [, , ] For example, the presence of a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton in Maoecrystal V is associated with remarkable inhibitory activity toward HeLa cells. [, ]

Q8: Have there been successful total syntheses of this compound reported?

A8: While there haven't been published total syntheses of this compound specifically, researchers have achieved the total synthesis of several related ent-kaurane diterpenoids, including Maoecrystal V, Maoecrystal Z, Trichorabdal A, and Longikaurin E. These syntheses have provided valuable insights into the construction of complex ent-kaurane frameworks and could potentially be adapted for the synthesis of this compound. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.